1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-16(21)8-9-17(19)22/h1-7,14H,8-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLJIHJHYZWMT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant properties, suggesting that their targets may be neuronal voltage-sensitive sodium and L-type calcium channels.
Mode of Action
It’s likely that it interacts with its targets (potentially neuronal voltage-sensitive sodium and l-type calcium channels) to modulate their function. This could involve altering the channels’ opening and closing mechanisms, thereby affecting the flow of ions across the neuron’s membrane and influencing neuronal excitability.
Biochemical Pathways
Given its potential anticonvulsant activity, it might influence pathways related to neuronal signaling and excitability. Changes in these pathways could lead to downstream effects on neuronal communication and overall brain function.
Pharmacokinetics
The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, and increased three-dimensional coverage due to the non-planarity of the ring. These features could potentially influence the compound’s bioavailability.
Result of Action
Based on its potential anticonvulsant activity, it might help to reduce neuronal excitability and prevent abnormal electrical activity in the brain, thereby potentially reducing the occurrence of seizures.
Biological Activity
1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNO. Its structure includes a pyrrolidine ring fused with an azetidine moiety, which is crucial for its biological activity.
Research indicates that this compound functions as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 plays a significant role in the metabolism of tryptophan along the kynurenine pathway, which is implicated in various pathological conditions including cancer and autoimmune diseases. By inhibiting IDO1, the compound may enhance T-cell proliferation and improve immune responses against tumors .
Antitumor Effects
The compound has shown promising results in inhibiting tumor growth in various cancer models. For example, studies have demonstrated that treatment with this compound significantly reduced the size of tumors in mice models of colorectal cancer. Graphical data from these studies indicate a marked decrease in tumor volume compared to control groups treated with vehicle solutions .
Antimicrobial Activity
In addition to its antitumor properties, the compound exhibits moderate antibacterial activity. In vitro tests against Escherichia coli and Staphylococcus aureus revealed inhibition zones of 17 mm and 15 mm respectively, indicating effective antimicrobial potential .
Case Studies
- Colorectal Cancer Model :
-
Antimicrobial Testing :
- Objective : To assess the antibacterial properties of the compound.
- Method : The hole plate diffusion method was employed using Mueller-Hinton agar.
- Results : The compound demonstrated significant antibacterial activity against both tested strains, suggesting its potential as a therapeutic agent for bacterial infections .
Data Tables
| Biological Activity | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 17 |
| Antibacterial | S. aureus | 15 |
| Antitumor | Colorectal Cancer | Significant reduction |
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Activity : In pyridinyl derivatives (e.g., ), substituents at position 3 of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant activity. For example, 3-cyclohexyl and 3,3-dialkyl groups enhance potency, while unsubstituted analogs are inactive .
- Aromatic vs. Aliphatic Substituents : Cinnamoyl (target compound) and aryloxy groups () may improve target binding via π-π interactions, whereas aliphatic substituents (e.g., hydroxypropyl in ) lack such effects.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on similar structures (e.g., ).
†Predicted using cinnamoyl’s logP contribution.
‡Calculated from ’s structure.
Key Observations:
- Lipophilicity : The target compound’s cinnamoyl group likely increases logP (~2.5) compared to less aromatic analogs (e.g., 1.08 in ), enhancing membrane permeability but possibly reducing solubility.
- Polar Surface Area (PSA) : Higher PSA in the target compound (estimated ~70 Ų) versus (39.53 Ų) suggests differences in bioavailability and blood-brain barrier penetration.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including azetidine ring formation, coupling with (2E)-3-phenylprop-2-enoyl groups, and functionalization of the pyrrolidine-2,5-dione core . Key factors include:
- Catalysts : Use of Pd-mediated cross-coupling for stereoselective enoyl group attachment .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may require post-synthesis purification via column chromatography .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like azetidine ring decomposition .
- Yield Optimization : Yields range from 35–65% depending on precursor purity and reaction scale; TLC and NMR are critical for monitoring intermediates .
Basic: How is structural characterization performed to confirm the compound’s identity?
Answer:
- Spectroscopy : High-resolution NMR (¹H, ¹³C, 2D-COSY) identifies proton environments (e.g., azetidine methylene protons at δ 3.2–3.5 ppm, pyrrolidine-dione carbonyls at ~175 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+ ~380–400 Da) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the (2E)-enoyl group and azetidine-pyrrolidine spatial arrangement .
Advanced: What mechanistic insights explain regioselectivity in substitution reactions of the pyrrolidine-2,5-dione moiety?
Answer:
The electron-deficient nature of the dione carbonyls drives nucleophilic attacks at specific positions:
- Nucleophilic Substitution : Amines or thiols preferentially attack the less sterically hindered C-3 position due to azetidine ring constraints .
- Electrophilic Reactions : Electrophiles (e.g., alkyl halides) target the nitrogen in the azetidine ring, forming quaternary ammonium intermediates .
- Contradictions : Conflicting reports on C-2 vs. C-3 reactivity may arise from solvent polarity effects; computational DFT studies can clarify transition-state energetics .
Advanced: How can bioactivity assays be designed to evaluate acetylcholinesterase (AChE) inhibition?
Answer:
- In Vitro Assays : Use Ellman’s method with human recombinant AChE, monitoring thiocholine production at 412 nm .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the AChE active site gorge, highlighting interactions between the enoyl group and Trp286 .
- Control Experiments : Compare with donepezil (reference inhibitor) and assess selectivity via butyrylcholinesterase (BChE) inhibition assays .
Advanced: How does pH and temperature affect the compound’s stability in aqueous solutions?
Answer:
- pH Stability : Degradation occurs at extremes (pH <3 or >10), with hydrolysis of the azetidine ring observed via LC-MS .
- Thermal Stability : Decomposition above 80°C (TGA/DSC data) suggests storage at 4°C in anhydrous solvents (e.g., DMSO) for long-term stability .
- Contradictions : Conflicting stability reports in literature may stem from impurities accelerating degradation; HPLC purity >95% is essential for reproducible studies .
Advanced: What computational methods are used to predict metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate hepatic metabolism (CYP3A4/2D6 liability) and blood-brain barrier penetration .
- Toxicity Profiling : ProTox-II predicts potential hepatotoxicity (e.g., via reactive metabolite formation) based on structural alerts in the enoyl group .
Basic: What analytical techniques validate purity, and how are impurities characterized?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities; UV detection at 254 nm quantifies purity (>98% required for biological assays) .
- Impurity Identification : LC-HRMS isolates byproducts (e.g., azetidine ring-opened derivatives) for structural elucidation .
Advanced: How do researchers reconcile contradictions in reported synthetic yields or bioactivity data?
Answer:
- Meta-Analysis : Compare reaction scales, solvent grades, and catalyst batches across studies .
- Reproducibility Checks : Independent synthesis using published protocols identifies undocumented variables (e.g., trace metal contaminants) .
- Statistical Design : DOE (Design of Experiments) models optimize parameters like temperature and stoichiometry to resolve yield discrepancies .
Advanced: What strategies enable selective derivatization of the azetidine ring versus the pyrrolidine-dione?
Answer:
- Protecting Groups : Boc protection of the azetidine nitrogen allows selective dione functionalization (e.g., Grignard addition) .
- Catalytic Selectivity : Pd-catalyzed reactions favor azetidine due to its smaller ring strain; microwave-assisted conditions enhance regioselectivity .
Advanced: How are enzyme inhibition kinetics (e.g., IC50, Ki) determined for this compound?
Answer:
- Dose-Response Curves : Measure AChE activity at varying inhibitor concentrations (0.1–100 µM); nonlinear regression (GraphPad Prism) calculates IC50 .
- Ki Determination : Use Cheng-Prusoff equation with substrate Km values; surface plasmon resonance (SPR) provides real-time binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
